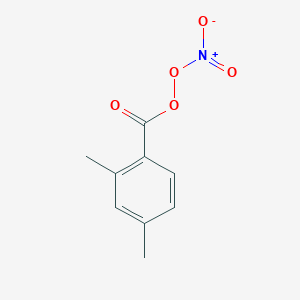
N-Cyclohexylethanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexylethanesulfinamide: is an organosulfur compound characterized by the presence of a sulfinamide functional group attached to a cyclohexyl and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Cyclohexylethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethanesulfinyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the sulfinyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and distillation, are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclohexylethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine and sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines and sulfoxides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclohexylethanesulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexylethanesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with substrate binding .
Comparaison Avec Des Composés Similaires
N-Cyclohexylmethanesulfinamide: Similar structure but with a methylene group instead of an ethyl group.
N-Cyclohexylpropylsulfinamide: Contains a propyl group instead of an ethyl group.
N-Cyclohexylbutanesulfinamide: Features a butyl group in place of the ethyl group.
Uniqueness: N-Cyclohexylethanesulfinamide is unique due to its specific combination of a cyclohexyl and an ethyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
62659-46-5 |
|---|---|
Formule moléculaire |
C8H17NOS |
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
N-cyclohexylethanesulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-2-11(10)9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
YFNFYGDZUVHIJF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


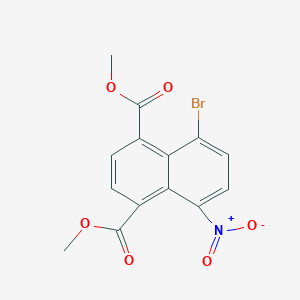
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



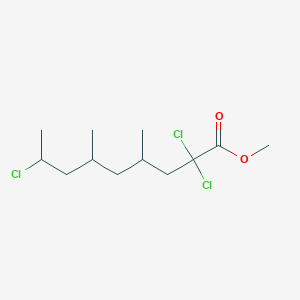
![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
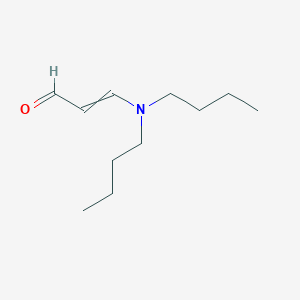
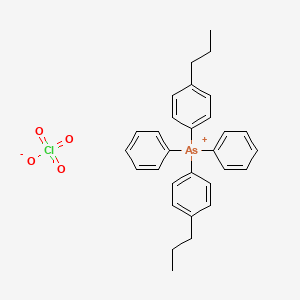
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
